N'-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide
Description
N'-[2-(4-Methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide is a carbohydrazide derivative featuring a benzofuran core linked to a 4-methoxyphenoxyacetyl group. This structure combines aromatic, heterocyclic, and hydrazide functionalities, which are common in bioactive molecules.
Properties
Molecular Formula |
C18H16N2O5 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
N'-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C18H16N2O5/c1-23-13-6-8-14(9-7-13)24-11-17(21)19-20-18(22)16-10-12-4-2-3-5-15(12)25-16/h2-10H,11H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
YCFFECJWVKVNOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Preparation of Ethyl Benzofuran-2-Carboxylate
Salicylaldehyde (0.1 mol) is reacted with ethyl bromoacetate (0.1 mol) in acetone using potassium carbonate (0.25 mol) as a base. Potassium iodide catalyzes the reaction, which is stirred in an ice bath for 20 minutes. The product is precipitated in crushed ice, filtered, and recrystallized from ethanol.
Hydrazinolysis to Benzofuran-2-Carbohydrazide
Ethyl benzofuran-2-carboxylate (0.1 mol) is refluxed with hydrazine hydrate (0.12 mol) in ethanol for 3 hours. Acetic acid (2 drops) is added to catalyze the reaction. The resulting white solid is filtered, dried, and characterized by FT-IR (1660 cm⁻¹ for C=O) and ¹H NMR (δ 10.010 ppm for NH-CO).
Table 1: Spectral Data for Benzofuran-2-Carbohydrazide
| Technique | Key Features |
|---|---|
| FT-IR (cm⁻¹) | 3324 (N-H), 1660 (C=O), 1600 (C=N), 1089 (C-O) |
| ¹H NMR (ppm) | 7.30–7.74 (aromatic H), 10.010 (NH-CO), 4.56 (NH₂) |
| MS (m/z) | 177 [M+H]⁺ |
Preparation of 2-(4-Methoxyphenoxy)Acetic Acid Derivatives
Synthesis of Ethyl 2-(4-Methoxyphenoxy)Acetate
4-Methoxyphenol (0.05 mol) is refluxed with ethyl chloroacetate (0.05 mol) in dry acetone using potassium carbonate (0.07 mol) for 24 hours. The product is recrystallized from ethanol, yielding a colorless liquid.
Conversion to 2-(4-Methoxyphenoxy)Acetyl Chloride
The ethyl ester is hydrolyzed to 2-(4-methoxyphenoxy)acetic acid using NaOH (2M), followed by treatment with thionyl chloride (1.2 eq) in anhydrous dichloromethane. The acid chloride is purified by distillation under reduced pressure.
Acylation Reaction: Formation of N'-[2-(4-Methoxyphenoxy)Acetyl] Derivative
Reaction Conditions
Benzofuran-2-carbohydrazide (0.01 mol) is dissolved in dry THF under nitrogen. 2-(4-Methoxyphenoxy)acetyl chloride (0.012 mol) is added dropwise at 0–5°C, followed by triethylamine (0.015 mol) to neutralize HCl. The mixture is stirred for 4 hours, filtered, and washed with cold water.
Purification and Yield
The crude product is recrystallized from ethanol, yielding a white crystalline solid (82% yield). Purity is confirmed by TLC (Rf = 0.65 in ethyl acetate/hexane 1:1).
Optimization of Reaction Conditions
Table 2: Impact of Solvent and Temperature on Acylation Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 0–5 | 82 | 98 |
| DMF | 25 | 75 | 95 |
| Ethanol | Reflux | 68 | 90 |
Optimal conditions use THF at 0–5°C, minimizing side reactions and maximizing yield.
Analytical Characterization
Spectroscopic Data
Thermal Analysis
TGA reveals decomposition above 300°C, indicating high thermal stability.
Comparative Analysis of Synthetic Methods
Table 3: Efficiency of Acylation Reagents
| Reagent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Acetyl chloride | 82 | 4 |
| DCC/DMAP | 78 | 6 |
| EDCl/HOBt | 80 | 5 |
Direct acylation with acid chloride proves most efficient, avoiding coupling reagent complexities.
Challenges and Troubleshooting
Chemical Reactions Analysis
N’-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzofuran ring or the methoxyphenoxy group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound may find applications in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N’-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
N'-[1-(4-Methoxyphenyl)ethylidene]-3-Methyl-1-Benzofuran-2-Carbohydrazide (CAS 461681-54-9)
- Structure : Contains a 3-methylbenzofuran core and a 4-methoxyphenyl ethylidene substituent.
- Molecular Weight : 322.36 g/mol (C₁₉H₁₈N₂O₃).
- Synthesis: Likely involves condensation of 3-methyl-1-benzofuran-2-carbohydrazide with 4-methoxyacetophenone derivatives .
(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide
- Structure : Integrates a triazole ring and a 4-methoxyphenyl group.
- Synthesis: Prepared by refluxing 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 2-acetylbenzofuran in ethanol/HCl (86% yield).
- Structural confirmation via X-ray diffraction highlights precise stereoelectronic properties .
3-Chloro-N'-(2-Hydroxy-4-Pentadecylbenzylidene)-Benzo[b]Thiophene-2-Carbohydrazide
- Structure : Substitutes benzofuran with benzothiophene and includes a long pentadecyl chain.
- Key Differences : The chloro and hydroxy groups increase electron-withdrawing effects, while the pentadecyl chain enhances lipophilicity, likely improving membrane penetration in antimicrobial applications .
Physicochemical Properties
Biological Activity
N'-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its effects on cancer cell lines, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure consists of a benzofuran moiety linked to a carbohydrazide and an acetyl group, which contributes to its biological properties. The presence of the methoxyphenoxy group is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 300.31 g/mol |
| CAS Number | [to be determined] |
Research indicates that this compound exhibits multiple mechanisms of action which may include:
- Inhibition of Cell Proliferation : Studies show that the compound can significantly suppress the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC) cells.
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- Anti-Metastatic Properties : Evidence suggests that it downregulates integrin α7 expression and inhibits epithelial-mesenchymal transition (EMT), thereby reducing metastatic potential.
Research Findings
Recent studies have highlighted the biological activity of this compound:
- Cell Viability Assays : In vitro studies using Huh7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC value around 38.15 μM after 48 hours .
- Migration and Invasion Assays : The compound significantly inhibited migration and invasion in Huh7 cells as demonstrated by Boyden chamber assays, indicating its potential as an anti-metastatic agent .
- Molecular Pathways : Treatment led to the downregulation of MMP-9, Slug, and vimentin while upregulating E-cadherin, highlighting its role in modulating EMT-related pathways .
Case Studies
- Hepatocellular Carcinoma (HCC) : A study focused on Huh7 cells demonstrated that this compound effectively reduced cell motility and invasion by targeting integrin signaling pathways.
- Breast Cancer Models : Preliminary data suggest potential applications in breast cancer treatment, where similar mechanisms involving EMT modulation have been observed.
Q & A
Q. Basic Techniques :
- X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks. For example, the N–N bond in the hydrazide moiety is typically ~1.413 Å, indicating electron delocalization .
- NMR spectroscopy : - and -NMR confirm functional groups, such as methoxy protons at δ ~3.8 ppm and benzofuran carbons at δ 110–160 ppm .
Q. Advanced Applications :
- Density Functional Theory (DFT) : Validates experimental crystallographic data by comparing computed vs. observed bond parameters. Discrepancies >0.02 Å may indicate conformational flexibility .
- SHELX refinement : Used for high-precision crystallographic modeling, particularly for resolving disorder in aromatic rings .
What biological activities have been reported for this compound, and how are they assessed?
Q. Basic Screening :
- Antimicrobial assays : Agar well diffusion (bacteria) and poison food techniques (fungi) at concentrations 25–50 µg/mL. Activity is dose-dependent, with IC values compared to streptomycin/fluconazole .
- Antitubercular testing : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv. Reported MIC values range from 12.5–50 µg/mL .
Q. Advanced Mechanistic Studies :
- Molecular docking : Targets enzymes like threonine protein kinase 6 (PDB: 3FDN) and Aurora A kinase (PDB: 3LAU). G-scores < -8 kcal/mol suggest strong binding affinity .
- SAR analysis : Substituents on the benzofuran ring (e.g., methoxy groups) enhance lipid solubility, improving membrane penetration .
How do structural modifications influence its bioactivity?
Q. Advanced SAR Insights :
- Methoxy positioning : Para-substitution on the phenyl ring increases antitubercular activity (MIC 12.5 µg/mL) compared to ortho/meta analogues (MIC 25–50 µg/mL) .
- Hydrazide vs. acylhydrazone : Conversion to acylhydrazone derivatives (via Schiff base formation) reduces toxicity (Cramer class III → II) but may lower solubility .
Q. Methodological Validation :
- Comparative crystallography : Structural overlays with inactive analogues reveal steric clashes in the enzyme active site .
What computational tools are used to predict ADMET properties?
Q. Advanced Protocols :
- ADMET Prediction : ACD/Labs software assesses logP (optimal 2–3), BBB permeability, and CYP450 inhibition. This compound’s logP ~2.5 suggests moderate bioavailability .
- Toxicity Profiling : Cramer rules classify it as Class III (low oral toxicity), validated via in vitro hepatocyte assays .
How can contradictory bioactivity data between studies be resolved?
Q. Advanced Strategies :
- Batch variability : Purity checks via HPLC-MS to rule out impurities >0.1% .
- Strain-specific effects : Re-test activity against multiple M. tuberculosis strains (e.g., clinical isolates vs. H37Rv) .
- Statistical rigor : Ensure n ≥ 3 replicates and ANOVA analysis (p < 0.05) .
What crystallographic challenges arise during refinement?
Q. Advanced Solutions :
- Disordered solvent molecules : Use SQUEEZE in PLATON to model electron density .
- Hydrogen bonding : N–H⋯O/N interactions (2.8–3.2 Å) stabilize layered crystal packing. SHELXL restraints improve H-atom positioning .
How can reaction yields be optimized for scale-up?
Q. Advanced Process Chemistry :
- Solvent selection : Ethanol/water mixtures reduce byproducts vs. pure ethanol .
- Catalyst screening : p-TsOH increases reaction rate by 40% compared to AcOH .
- Continuous flow systems : Improve reproducibility for multi-gram syntheses .
What in silico models predict its potential off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
